molecular formula C7H7BrClN B1277023 4-Bromo-3-chloro-2-methylaniline CAS No. 627531-47-9

4-Bromo-3-chloro-2-methylaniline

Cat. No. B1277023
M. Wt: 220.49 g/mol
InChI Key: IAWSZYHMEPZGKK-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-methylaniline is a chemical compound that is structurally related to various aniline derivatives. While the specific compound is not directly discussed in the provided papers, insights can be drawn from studies on similar compounds. For instance, the crystal structures of 4-phenoxyanilines with substituents such as bromo and chloro groups have been compared, indicating that the presence of these substituents can influence the isomorphism of these compounds . Additionally, the synthesis of related compounds, such as 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, has been reported using green chemistry approaches, which could be relevant for the synthesis of 4-Bromo-3-chloro-2-methylaniline .

Synthesis Analysis

The synthesis of related bromo-substituted aniline compounds has been explored in various studies. For example, a series of liquid crystal dimers containing bromo-substituted aromatic imines have been synthesized, which could provide insights into the synthesis of 4-Bromo-3-chloro-2-methylaniline . Moreover, the green synthesis of a Schiff base compound related to 4-Bromo-3-chloro-2-methylaniline has been achieved through a mechanochemical method, suggesting that similar environmentally friendly approaches could be applied to the synthesis of 4-Bromo-3-chloro-2-methylaniline .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-3-chloro-2-methylaniline has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a Schiff base compound was determined to be monoclinic, and the stabilization of the compound was attributed to intermolecular interactions . Additionally, the crystal structure of a related compound, 4-bromo-3-methylanilinium perchlorate, was found to form a supramolecular rotator-stator structure . These findings could be indicative of the potential molecular structure of 4-Bromo-3-chloro-2-methylaniline.

Chemical Reactions Analysis

The chemical reactivity of bromo- and chloro-substituted anilines can be inferred from the synthesis and reactions of similar compounds. For example, the synthesis of a Schiff base and its copper(II) complex from a bromo- and chloro-substituted phenol suggests that 4-Bromo-3-chloro-2-methylaniline could also form complexes with metals . Furthermore, the bromination of 3-methylanisole to produce 4-bromo-3-methylanisole in a microreaction system indicates that selective halogenation reactions are possible for these types of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-chloro-2-methylaniline can be hypothesized based on studies of related compounds. For instance, the vibrational spectra of 2-chloro-4-methylaniline have been investigated, providing information on the molecular vibrations that could be expected for 4-Bromo-3-chloro-2-methylaniline . Additionally, the mesomorphic behavior of bromo-substituted aniline liquid crystals suggests that 4-Bromo-3-chloro-2-methylaniline may also exhibit unique phase behavior .

Scientific Research Applications

Application in Organic Synthesis

4-Bromo-3-methylaniline, a compound related to 4-Bromo-3-chloro-2-methylaniline, has been utilized in organic synthesis. For example, it has been involved in the synthesis of biphenyl carboxylic acid derivatives using Suzuki coupling reactions. This process includes the reaction of 4-bromo-3-methylaniline with various chemicals to yield specific intermediates and products, demonstrating its utility in complex organic syntheses (Ennis et al., 1999).

Role in Chemical Synthesis

4-Bromo-2-chlorotoluene, synthesized from 4-bromo-2-nitrotoluene, undergoes a reduction process to yield 5-bromo-2-methylaniline, indicating the use of similar compounds in the synthesis of other chemically significant substances (Xue Xu, 2006).

Pharmaceutical and Medical Research

Compounds similar to 4-Bromo-3-chloro-2-methylaniline have been investigated in pharmaceutical research. For example, the study of rat liver microsomal metabolism of 2-halogenated 4-methylanilines provides insights into their metabolic pathways, which could be relevant for understanding the behavior of 4-Bromo-3-chloro-2-methylaniline in biological systems (Boeren et al., 1992).

Exploration in Material Sciences

In material science, derivatives of 4-bromo-2-methylaniline have been synthesized and explored for their non-linear optical properties and reactivity. This indicates potential applications in fields like photonics or electronics (Rizwan et al., 2021).

Analytical Chemistry Applications

Studies have also focused on the analytical aspects of compounds similar to 4-Bromo-3-chloro-2-methylaniline. For instance, Fourier Transform Infrared and FT-Raman spectral analysis of related compounds provides valuable data for understanding their molecular structures and properties, which can be crucial in analytical chemistry (Arjunan & Mohan, 2008).

Environmental Studies

Compounds like 4-Bromo-3-chloro-2-methylaniline have been monitored in environmental studies. For example, the presence of similar aromatic amines in surface waters has been investigated, highlighting the environmental impact and relevance of these compounds (Wegman & Korte, 1981).

Safety And Hazards

“4-Bromo-3-chloro-2-methylaniline” is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

The future directions of “4-Bromo-3-chloro-2-methylaniline” research could involve exploring its potential applications in various chemical reactions and studying its properties in more detail .

properties

IUPAC Name

4-bromo-3-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWSZYHMEPZGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428254
Record name 4-bromo-3-chloro-2-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-2-methylaniline

CAS RN

627531-47-9
Record name 4-bromo-3-chloro-2-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-chloro-2-methylaniline
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Synthesis routes and methods I

Procedure details

The title compound was prepared (0.70 g, 83% yield) from 22A in a manner similar to that described in Experiment 2D.
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Yield
83%

Synthesis routes and methods II

Procedure details

A solution of N-(4-bromo-3-chloro-2-methyl-phenyl)-acetamide (3.37 g, 12.80 mmol) in H2SO4: H2O (1:1) was refluxed for 3 hours. The reaction mixture was cooled to room temperature and neutralized with NaOH and extracted with Et2O (3×150 mL). The combined organic phases were washed with H2O (3×100 mL) and brine (1×100 mL), then dried over MgSO4 and concentrated. Purification by column chromatography using hex:EtOAc (4:1) as the eluant afforded the title aniline. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 2.31 (s, 3H), 3.93 (br s, 2H), 6.47 (d, J=8.79 Hz, 1H), 7.24 (d, J=7.91 Hz, 1H).
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3.37 g
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Synthesis routes and methods III

Procedure details

To a solution of 3-chloro-2-methylaniline (30 g, 0.212 mol) in CH3CN (300 mL) was added NBS (45.2 g, 0.254 mol) in portions at 10° C. The resulting mixture was stirred at room temperature for 30 minutes. Upon completion, saturated Na2S2O3 (500 mL) was added slowly into the reaction mixture at 10° C. The organic layer was separated, and the aqueous layer was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was washed with petroleum ether to afford the title compound (30 g), which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3): δ 7.24 (d, 1H), 6.48 (d, 1H), 3.70 (br, 2H), 2.28 (s, 3H).
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30 g
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45.2 g
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300 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Böttcher, J Thiem - JoVE (Journal of Visualized Experiments), 2015 - jove.com
Indoxyl glycosides proved to be valuable and versatile tools for monitoring glycosidase activities. Indoxyls are released by enzymatic hydrolysis and are rapidly oxidized, for example by …
Number of citations: 6 www.jove.com
S Böttcher, J Thiem - European Journal of Organic Chemistry, 2014 - Wiley Online Library
… Starting by acetylation11 of 4-bromo-2-methylaniline (2a) and 4-bromo-3-chloro-2-methylaniline (2b), N-acetylated compounds 3a (97 %) and 3b (85 %) were obtained. N-(4-Bromo-5-…
S Böttcher, M Hederos, E Champion, G Dékány… - Organic …, 2013 - ACS Publications
… 4-Bromo-3-chloro-2-methylaniline (2) was first acetylated (3, 97%) and then oxidized with KMnO 4 (4, 70%). (9) An alternative was to start from cheap 3-chloro-2-methylaniline (5), N-…
Number of citations: 24 pubs.acs.org

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